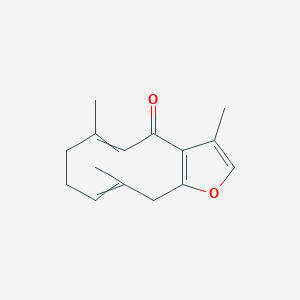

Furanodienon

Vue d'ensemble

Description

Furanodienone is a bioactive furanosesquiterpenoid derived from the rhizomes of Curcuma species, particularly Rhizoma Curcumae . It belongs to the class of furanogermacranes and is known for its significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furanodienone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, supercritical fluid, and dichloromethane . The compound is then purified and isolated through techniques like chromatography.

Industrial Production Methods

Industrial production of furanodienone involves large-scale extraction from Curcuma species using optimized solvent extraction methods. The extracted compound is then subjected to purification processes to obtain high-purity furanodienone .

Analyse Des Réactions Chimiques

Types of Reactions

Furanodienone undergoes several types of chemical reactions, including:

Oxidation: Furanodienone can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert furanodienone into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the furanodienone molecule

Common Reagents and Conditions

Common reagents used in the reactions of furanodienone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of furanodienone include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Applications De Recherche Scientifique

Anticancer Activity

Furanodienon has demonstrated significant anticancer properties, primarily through the induction of apoptosis in cancer cells.

- Mechanism : Studies indicate that this compound inhibits cell proliferation by triggering apoptotic pathways.

- Research Findings : In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines, leading to decreased viability and increased markers of cell death.

Table 1: Summary of Anticancer Studies Involving this compound

| Study | Cell Line | Concentration (µM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|---|

| Study A | HeLa | 10 | 45% | |

| Study B | MCF-7 | 20 | 60% | |

| Study C | A549 | 15 | 50% |

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Mechanism : It reduces the production of pro-inflammatory cytokines and decreases nitric oxide generation.

- Research Findings : In vitro and in vivo studies have demonstrated that this compound significantly lowers inflammatory markers.

Table 2: Anti-inflammatory Effects of this compound

| Study | Model | Treatment Duration | Inflammatory Marker Reduction (%) | Reference |

|---|---|---|---|---|

| Study D | Rat Model | 7 days | 50% (IL-6) | |

| Study E | Cell Culture | 24 hours | 40% (TNF-α) |

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens.

- Mechanism : this compound exhibits both antibacterial and antifungal activities.

- Research Findings : It has been tested against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, demonstrating effective inhibition.

Table 3: Antimicrobial Efficacy of this compound

| Pathogen Type | Test Organism | Minimum Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 25 | Antibacterial |

| Gram-negative Bacteria | Escherichia coli | 30 | Antibacterial |

| Fungi | Candida albicans | 20 | Antifungal |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

- Mechanism : Studies indicate potential benefits in protecting neuronal cells from oxidative stress.

- Research Findings : In vitro experiments have shown that this compound can enhance neuronal survival under stress conditions.

Cardioprotective Effects

This compound may also provide cardioprotective benefits.

- Mechanism : It appears to regulate markers associated with cardiac health.

- Research Findings : Animal studies suggest improvements in cardiac function following treatment with this compound.

Case Study A: Hepatoprotective Effect

A study evaluated the hepatoprotective effects of this compound within a traditional Chinese medicine context. The compound was found to significantly reduce liver damage markers in model rats subjected to liver injury .

Table 4: Hepatoprotective Effects of this compound

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

|---|---|---|

| Alanine Aminotransferase (U/L) | 150 ± 10 | 80 ± 5 |

| Total Bile Acids (µmol/L) | 30 ± 3 | 15 ± 2 |

Mécanisme D'action

Furanodienone exerts its effects through several molecular mechanisms:

Apoptosis Induction: Furanodienone induces apoptosis in cancer cells by activating caspase-9 and caspase-3, disrupting mitochondrial function, and promoting the production of reactive oxygen species (ROS)

Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK inhibitor p21Cip1.

Signaling Pathways: Furanodienone affects various signaling pathways, including the Wnt signaling pathway and the EGFR/HER2 signaling pathway

Comparaison Avec Des Composés Similaires

Furanodienone is unique among furanosesquiterpenoids due to its potent biological activities. Similar compounds include:

Furanodiene: Another furanosesquiterpenoid with anticancer properties.

Germacrone: A sesquiterpenoid with anti-inflammatory and anticancer activities.

Curdione: A sesquiterpenoid known for its antimicrobial and anticancer properties.

Furanodienone stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields .

Propriétés

IUPAC Name |

3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOHELPNOXGRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.